molecular formula C6H9NO2 B2455250 4-Oxopiperidine-1-carbaldehyde CAS No. 383193-66-6

4-Oxopiperidine-1-carbaldehyde

Cat. No.: B2455250
CAS No.: 383193-66-6
M. Wt: 127.143
InChI Key: NMDUFFZOCLWSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxopiperidine-1-carbaldehyde is a chemical compound with the molecular formula C6H9NO2. It is characterized by a six-membered piperidine ring with a ketone and an aldehyde functional group. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 4-piperidone with suitable oxidizing agents can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of commercially available reagents and solvents. The process typically includes the oxidation of piperidine derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Oxopiperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The ketone and aldehyde groups can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxopiperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism by which 4-Oxopiperidine-1-carbaldehyde exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

    4-Piperidone: Similar in structure but lacks the aldehyde group.

    Piperidine-4-carboxaldehyde: Similar but lacks the ketone group.

    4-Hydroxypiperidine: Contains a hydroxyl group instead of a ketone.

Uniqueness: 4-Oxopiperidine-1-carbaldehyde is unique due to the presence of both ketone and aldehyde functional groups on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

4-oxopiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUFFZOCLWSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.